molecular formula C7H7NO B8816772 Benzaldehyde oxime

Benzaldehyde oxime

Cat. No.: B8816772
M. Wt: 121.14 g/mol
InChI Key: VTWKXBJHBHYJBI-UHFFFAOYSA-N
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Description

Benzaldehyde oxime is an organic compound with the formula C₇H₇NO. It is derived from benzaldehyde and hydroxylamine. This compound exists in two isomeric forms: E and Z. The compound is known for its role in various chemical reactions and its applications in different fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde oxime can be synthesized through the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding a mixture of E and Z isomers . Another method involves the use of ionic liquids as a recycling agent, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods: In industrial settings, benzaldoxime is often produced using green chemistry approaches. One such method involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride. This method not only promotes the oximation of benzaldehyde but also catalyzes the dehydration of benzaldoxime to benzonitrile .

Types of Reactions:

Common Reagents and Conditions:

    Nickel salts: for Beckmann rearrangement.

    Fe-ZSM-5 zeolites: for dehydration.

    N-chlorosuccinimide: in DMF for substitution reactions.

Major Products:

    Benzamide: from Beckmann rearrangement.

    Benzonitrile: from dehydration.

    Benzohydroximoyl chloride: from substitution reactions.

Comparison with Similar Compounds

  • Cyclohexanone Oxime
  • Acetone Oxime
  • 2-Pyridine Carbaldehyde Oxime

Benzaldehyde oxime stands out for its versatility and the breadth of its applications across different scientific disciplines.

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

N-benzylidenehydroxylamine

InChI

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H

InChI Key

VTWKXBJHBHYJBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NO

physical_description

Liquid;  [Alfa Aesar MSDS]

vapor_pressure

0.0041 [mmHg]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10.0 mmol of Benzaldehyde was dissolved in 30 ml of 30% solution of CH3OH and H2O, and added into a triangular flask equipped with magnetic stirrer. 10.0 mmol of hydroxylamine hydrochloride was added under stirring. After hydroxylamine hydrochloride was dissolved, 5.0 mmol of dry and porphyrized sodium carbonate was slowly added. The reaction was carried out at room temperature. After the completion of the reaction monitored by TLC, methanol was removed from the system under reduced pressure. 30 ml H2O and dichloromethane (3×30 ml) were added to extract the mixture. The organic layers were combined, and then dried over anhydrous sodium sulfate. The solvent was removed to afford a crude product of benzaldehyde oxime in 86.2% yield. The crude material was directly used in the next reaction without separation and purification.
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10 mmol
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Synthesis routes and methods II

Procedure details

Benzaldehyde (5.31 g, 50.0 mmol) was dissolved in ethanol (60 ml)-water (30 ml), and hydroxylamine hydrochloride (5.21 g, 1.5 Eq) and anhydrous sodium carbonate (Na2CO3, 3.97 g, 0.75 Eq) were added thereto at 0° C. When a large amount of solid was formed after about one minute, water-ethanol (1:1, 60 ml) was added, and the mixture was stirred for one hour. Saturated aqueous sodium chloride solution (100 ml) was added, and the mixture was extracted twice with ethyl acetate (300 ml). The extract was washed with 1.0 N aqueous sodium bicarbonate solution (NaHCO3, 100 ml×2), dried (anhydrous Na2SO4), and concentrated under reduced pressure to give the title compound (6.06 g, Yield 99%) as a white powder as a mixture of cis and trans.
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5.31 g
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5.21 g
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3.97 g
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60 mL
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30 mL
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100 mL
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water ethanol
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60 mL
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Yield
99%

Synthesis routes and methods III

Procedure details

10.6 g of benzaldehyde, 7.0 g of hydroxylamine hydrochloride and 14.0 g of sodium carbonate were added to 200 ml of methanol and then stirred for 5 hours at normal temperature. The reaction mixture was filtered and then methanol was distilled off under reduced pressure from the filtrate to obtain 12.0 g (Yield 99%) of the title compound (III-1) as a white solid.
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10.6 g
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7 g
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14 g
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200 mL
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99%

Synthesis routes and methods IV

Procedure details

Also, by reaction of benzaldoxime with acetic anhydride benzaldoxime acetate is formed, which is then reduced, thus benzylamine being obtained with 91% (K. W. Rosenmund et al, Ber., 56 2258-2262 (1923)). These processes of reducing benzonitrile or benzaldoxime in the acetic anhydride solvent comprise isolating N-acetylbenzylamine and hydrolysing same to obtain benzylamine.
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Synthesis routes and methods V

Procedure details

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